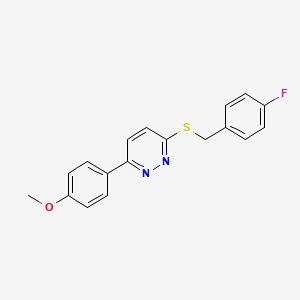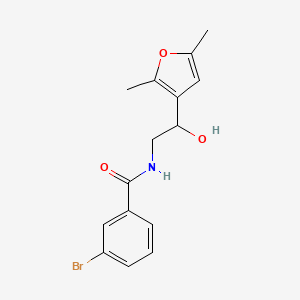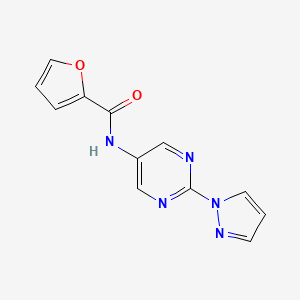
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a chemical compound that has been studied in the context of various scientific research . It has been mentioned in the context of human phosphodiesterase 10 in complex with 6-cyclopropyl-3- (pyrimidin-5-ylamino)-N- [1- (2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been discussed in several studies. For instance, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave the nine NNN pincer Pd (II) complexes .Molecular Structure Analysis
The molecular structure of “this compound” and related compounds has been analyzed in several studies. For example, the molecular structures of complexes have been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For instance, the obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .Scientific Research Applications
Synthesis and Structural Characterization
A series of studies have focused on the synthesis and structural elucidation of compounds containing the N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide moiety. For instance, the development of efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4(5H)-ones from carboxamide precursors showcases the compound's versatility in creating a broad spectrum of biologically active molecules (Heravi et al., 2007). Furthermore, the structural analysis through X-ray crystallography provided insights into the molecular conformation and potential interaction sites for further chemical modifications (Titi et al., 2020).
Antimicrobial and Anticancer Activities
Research on the biological activities of derivatives of this compound has uncovered significant antimicrobial and anticancer properties. For example, the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs has led to the identification of compounds with potent antitumor activities, suggesting a promising avenue for the development of new anticancer agents (Reddy et al., 2014). Additionally, some compounds exhibited high cytotoxicity against breast cancer cell lines, indicating the potential for targeted cancer therapy applications (Zaki et al., 2018).
Molecular Recognition and DNA Binding
The application of this compound derivatives in molecular biology has been highlighted by their ability to interact with DNA. Muzikar et al. (2011) demonstrated that furan carboxamides could be incorporated into DNA-binding polyamides, showing excellent stabilization of duplex DNA and sequence discrimination, which is crucial for gene regulation and therapeutic interventions (Muzikar et al., 2011).
Fungicidal and Insecticidal Properties
Another area of interest is the compound's potential in agriculture, where derivatives have been investigated for their fungicidal and insecticidal activities. The design and synthesis of novel pyrazole-furan and pyrazole-pyrrole carboxamides as succinate dehydrogenase inhibitors have been shown to possess potent fungicidal activities against various destructive fungi, offering a new strategy for crop protection (Yao et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some compounds with similar structures have been found to inhibit certain enzymes, leading to changes in cellular metabolism .
Biochemical Pathways
For example, some compounds have been found to inhibit the enzyme Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Compounds with similar structures have been found to have significant biological activities, such as antileishmanial and antimalarial activities .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDARWGQXQVKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)

![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)
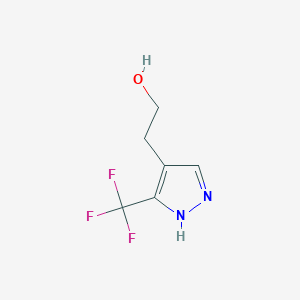
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)
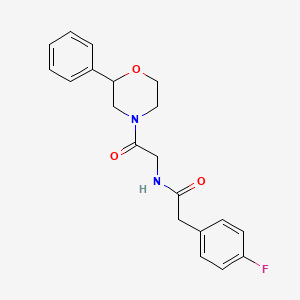
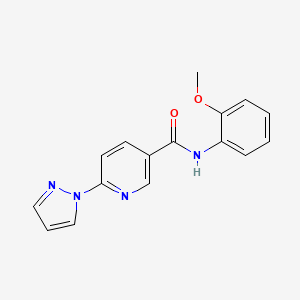
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2475344.png)

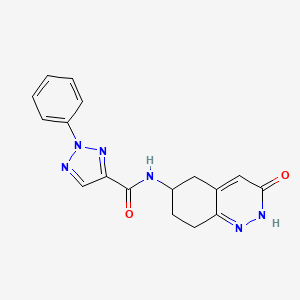

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)
